Cas no 934406-68-5 (1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid)
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
- 1-(3-chloropyridin-2-yl)pyrrole-2-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid, 1-(3-chloro-2-pyridinyl)-
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- Inchi: 1S/C10H7ClN2O2/c11-7-3-1-5-12-9(7)13-6-2-4-8(13)10(14)15/h1-6H,(H,14,15)
- InChI Key: YCBHRBIFQKGBGR-UHFFFAOYSA-N
- SMILES: N1(C2=NC=CC=C2Cl)C=CC=C1C(O)=O
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B406508-10mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic Acid |
934406-68-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B406508-50mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic Acid |
934406-68-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B406508-100mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic Acid |
934406-68-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| A2B Chem LLC | AV57534-10g |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 10g |
$3394.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-50mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 50mg |
$219.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-100mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 100mg |
$306.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-250mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 250mg |
$422.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-500mg |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 500mg |
$645.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-1g |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 1g |
$818.00 | 2024-07-18 | |
| A2B Chem LLC | AV57534-2.5g |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid |
934406-68-5 | 95% | 2.5g |
$1566.00 | 2024-07-18 |
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid
1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5)
The compound 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5) is a fascinating molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their versatile reactivity and biological activity. The structure of this compound consists of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a chloropyridine moiety at the 1-position, making it a unique derivative with promising applications.
Recent studies have highlighted the importance of pyrrole derivatives in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. The chloropyridine group attached to the pyrrole ring in this compound adds further complexity to its structure, potentially enhancing its bioavailability and pharmacokinetic properties. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions, which have been optimized to achieve high yields and purity.
The carboxylic acid group in 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid plays a crucial role in its chemical reactivity and biological activity. This functional group allows for the formation of amide bonds, making it a valuable building block in organic synthesis. Moreover, the pyrrole ring is known for its ability to engage in π–π interactions, which can be exploited in designing supramolecular assemblies and functional materials.
In terms of applications, this compound has shown promise as a precursor for more complex molecules with enhanced biological activity. For instance, its derivatives have been investigated as potential inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound in the development of novel anti-inflammatory drugs.
Furthermore, the chloropyridine moiety in this compound has been shown to enhance its stability under physiological conditions, making it a suitable candidate for drug delivery systems. Recent advancements in nanotechnology have enabled the incorporation of this compound into lipid nanoparticles (LNPs), which can improve its solubility and targeted delivery to specific tissues.
The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid involves a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. The starting material is typically prepared via a Friedel-Crafts acylation reaction, followed by hydrolysis to introduce the carboxylic acid group. The chloropyridine moiety is then introduced through a nucleophilic aromatic substitution reaction, which requires careful optimization to avoid side reactions.
Despite its potential applications, there are challenges associated with the large-scale production and commercialization of this compound. These include issues related to cost-effectiveness, scalability, and regulatory compliance. However, ongoing research into more efficient synthetic routes and green chemistry practices is expected to address these challenges in the near future.
In conclusion, 1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic acid (CAS No. 934406-68-5) is a versatile compound with significant potential in various fields due to its unique structure and functional groups. Its applications range from drug discovery to materials science, and ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic chemistry and nanotechnology continue to evolve, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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